Aflatoxin G2 (AFG2) is a secondary metabolite produced by certain fungi, primarily Aspergillus flavus and Aspergillus parasiticus []. It belongs to a group of mycotoxins known as aflatoxins, which are potent carcinogens and toxins [, ]. AFG2 is structurally similar to Aflatoxin G1 (AFG1), but lacks a double bond in the terminal furan ring []. It is generally considered less toxic than AFB1 and AFG1, but still poses a significant health risk [, ].
AFG2 is often found as a co-contaminant with other aflatoxins in various agricultural commodities, including maize, peanuts, nuts, and grains [, , , , , ]. Its presence in food and feed can lead to economic losses and pose a serious threat to human and animal health [].
Aflatoxin G2 is primarily found in agricultural products, especially those that are improperly stored or contaminated with mold. Common sources include grains (such as corn and peanuts), nuts, and seeds. The presence of moisture and warm temperatures can facilitate the growth of the molds that produce aflatoxins.
Aflatoxin G2 is classified as a polyketide and belongs to the class of compounds known as mycotoxins. It is specifically categorized within the aflatoxin group, which includes several other variants such as aflatoxin B1, B2, G1, and M1. These compounds are known for their toxicity and potential health risks to humans and animals.
The synthesis of aflatoxin G2 can occur through both natural biosynthetic pathways in fungi and synthetic chemical methods. The natural biosynthesis involves complex enzymatic reactions within the mold species.
Technical Details:
Aflatoxin G2 can undergo various chemical reactions that influence its stability and reactivity.
Technical Details:
The mechanism by which aflatoxin G2 exerts its toxic effects primarily involves DNA interaction.
Studies have shown that exposure to aflatoxins is linked to liver cancer in humans, particularly in regions where dietary exposure is high due to contaminated food supplies.
Relevant data from studies indicate that aflatoxins can persist in food products even after cooking or processing if not adequately managed.
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